![molecular formula C27H29N3O3 B243885 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243885.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide, also known as MP-10, is a small molecule drug that has been studied extensively for its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.
作用機序
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction. When N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been shown to produce analgesia in animal models of acute and chronic pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. It has been shown to be highly selective for the μ-opioid receptor, with little or no activity at other opioid receptors. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has also been shown to have a long duration of action, which is desirable for a potential therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide is its high selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain regulation and addiction. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has also been shown to have a long duration of action, which is useful for studying the pharmacokinetics of the drug. However, one limitation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide is that it is a small molecule drug, which may limit its potential for clinical use.
将来の方向性
There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide. One area of research is the development of more potent and selective agonists of the μ-opioid receptor, which may have greater therapeutic potential. Another area of research is the development of drugs that target other opioid receptors, such as the κ-opioid receptor, which may have different effects on pain and addiction. Finally, research on the pharmacokinetics and safety of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide in humans is needed to determine its potential for clinical use.
合成法
The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 4-bromoaniline. The final step involves the reaction of the resulting intermediate with 3,4-dimethylbenzoic acid. The synthesis of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been shown to produce analgesia in animal models of acute and chronic pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
分子式 |
C27H29N3O3 |
---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C27H29N3O3/c1-19-4-5-22(18-20(19)2)26(31)28-23-8-10-24(11-9-23)29-14-16-30(17-15-29)27(32)21-6-12-25(33-3)13-7-21/h4-13,18H,14-17H2,1-3H3,(H,28,31) |
InChIキー |
ZXIFKDQCNNDQTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。